molecular formula C20H22N4O3S B2667385 ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate CAS No. 1172414-24-2

ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate

Cat. No. B2667385
M. Wt: 398.48
InChI Key: NMCCKFLJKAEOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate” is a compound with the molecular formula C20H22N4O3S and a molecular weight of 398.48. It is intended for research use only. The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, a thiazole ring, a piperidine ring, and carboxamide and carboxylate functional groups. The indole nucleus is aromatic in nature, with electrophilic substitution occurring readily due to excessive π-electrons delocalization .

Scientific Research Applications

Antituberculosis Activity

A series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their antituberculosis activity. Among them, a compound demonstrated promising activity against Mycobacterium tuberculosis, showcasing its potential in tuberculosis treatment without exhibiting cytotoxicity at evaluated concentrations (Jeankumar et al., 2013).

Antimicrobial and Antifungal Activity

Compounds derived from ethyl 2-aminobenzo[d]thiazole-6-carboxylate and piperidine demonstrated good antibacterial and antifungal activities. These findings suggest the compounds' potential in treating infections caused by resistant strains of bacteria and fungi (Shafi et al., 2021).

Anticancer Potential

A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed several compounds with low IC50 values, indicating strong anticancer activities compared to the reference drug doxorubicin. This underscores the potential of these derivatives as anticancer agents, though further in vivo studies are recommended (Rehman et al., 2018).

Allosteric Modulation of CB1 Receptor

Research on the cannabinoid CB1 receptor identified specific compounds as allosteric modulators, demonstrating their ability to increase agonist affinity for the orthosteric binding site. These compounds, including Org 27569, show promise in drug discovery related to cannabinoid receptor modulation (Price et al., 2005).

Hypoglycemic Agents

Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including compounds with ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylate structures, have been synthesized and evaluated as glucokinase activators. One such compound was identified as a potent dual-acting hypoglycemic agent, capable of activating both glucokinase and PPARγ, and effectively reducing glucose levels in normal mice (Song et al., 2011).

Future Directions

Indole derivatives, including this compound, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The development of fast and cost-effective methods for the synthesis of substituted indoles is an important task of modern organic chemistry .

properties

IUPAC Name

ethyl 4-[[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-2-27-20(26)24-9-7-14(8-10-24)21-18(25)17-12-28-19(23-17)16-11-13-5-3-4-6-15(13)22-16/h3-6,11-12,14,22H,2,7-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCCKFLJKAEOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate

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